molecular formula C27H36N2O5 B3875125 1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone

1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone

Cat. No. B3875125
M. Wt: 468.6 g/mol
InChI Key: HOANZYNKNBGDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone, also known as LQFM021, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinolinone derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone is not fully understood. However, several studies have suggested that it exerts its effects by modulating various signaling pathways. It has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in regulating inflammation and apoptosis. It has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone in lab experiments is its high potency and selectivity. It has been shown to have potent anticancer and anti-inflammatory effects at relatively low concentrations. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient synthesis methods to improve its yield and purity. In addition, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets. Finally, more studies are needed to evaluate its safety and toxicity in vivo.
Conclusion
In conclusion, 1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone is a chemical compound that has shown promising therapeutic potential in various diseases. Its anticancer, anti-inflammatory, and neuroprotective effects have been demonstrated in several in vitro and in vivo studies. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and toxicity in vivo.

Scientific Research Applications

1,5-bis(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-pentanone has been the focus of scientific research due to its potential therapeutic applications. Several studies have reported its anticancer, anti-inflammatory, and neuroprotective effects. In vitro and in vivo studies have shown that this compound can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to protect neurons against oxidative stress-induced damage.

properties

IUPAC Name

1,5-bis(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-31-24-12-19-7-10-28(16-21(19)14-26(24)33-3)9-5-6-23(30)18-29-11-8-20-13-25(32-2)27(34-4)15-22(20)17-29/h12-15H,5-11,16-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOANZYNKNBGDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCCC(=O)CN3CCC4=CC(=C(C=C4C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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